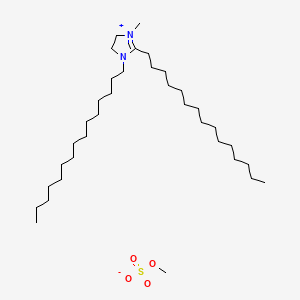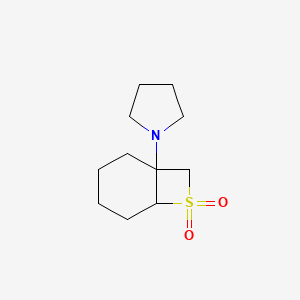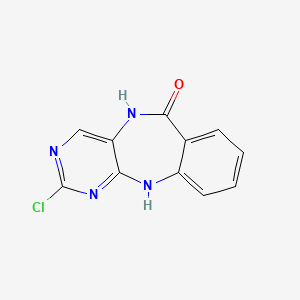
2',3'-Acyclic-3'-azido uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Acyclic-3’-azido uridine is a modified nucleoside that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by the presence of an azido group at the 3’ position of the uridine molecule, which imparts unique chemical properties and reactivity. The azido group is known for its versatility in bioorthogonal chemistry, making 2’,3’-Acyclic-3’-azido uridine a valuable tool for various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction between 2,2’-anhydrouridine and trimethylsilyl azide (TMS-N3), which yields the desired azido-modified nucleoside . This reaction is generally carried out under mild conditions, ensuring high yields and minimal side products.
Industrial Production Methods: For industrial-scale production, the synthesis of 2’,3’-Acyclic-3’-azido uridine can be optimized by using automated solid-phase synthesis techniques. This involves the use of phosphoramidite chemistry, where the azido-modified nucleoside is incorporated into oligonucleotides on a solid support . This method allows for efficient and scalable production of the compound, making it suitable for various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Acyclic-3’-azido uridine undergoes several types of chemical reactions, including:
Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Click Chemistry: Copper (I) catalysts, alkyne substrates, and mild reaction conditions (room temperature or slightly elevated temperatures) are commonly used.
Reduction: Triphenylphosphine or hydrogen gas with a palladium catalyst under mild conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Click Chemistry: 1,2,3-Triazole derivatives.
Reduction: 3’-Amino uridine.
Substitution: Various substituted uridine derivatives.
Aplicaciones Científicas De Investigación
2’,3’-Acyclic-3’-azido uridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2’,3’-Acyclic-3’-azido uridine primarily involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The azido group allows for bioorthogonal reactions, enabling the selective labeling and modification of nucleic acids without interfering with other cellular processes . This makes it a powerful tool for studying nucleic acid interactions and functions.
Comparación Con Compuestos Similares
2’-Azido-2’-deoxyuridine: Similar to 2’,3’-Acyclic-3’-azido uridine but with the azido group at the 2’ position.
2’-Azido cytidine: Another azido-modified nucleoside with the azido group at the 2’ position of cytidine.
2’-Azido guanosine: Azido-modified guanosine with the azido group at the 2’ position.
Uniqueness: 2’,3’-Acyclic-3’-azido uridine is unique due to the specific positioning of the azido group at the 3’ position, which imparts distinct chemical reactivity and stability compared to other azido-modified nucleosides. This unique positioning allows for specific applications in click chemistry and bioorthogonal labeling, making it a valuable tool in various scientific fields .
Propiedades
Número CAS |
130515-73-0 |
|---|---|
Fórmula molecular |
C9H13N5O4 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
1-[1-(1-azido-3-hydroxypropan-2-yl)oxyethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N5O4/c1-6(18-7(5-15)4-11-13-10)14-3-2-8(16)12-9(14)17/h2-3,6-7,15H,4-5H2,1H3,(H,12,16,17) |
Clave InChI |
JICHTIUHDKHBEN-UHFFFAOYSA-N |
SMILES canónico |
CC(N1C=CC(=O)NC1=O)OC(CN=[N+]=[N-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


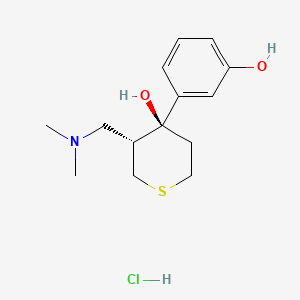
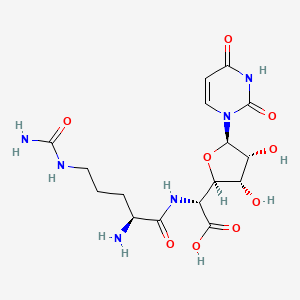
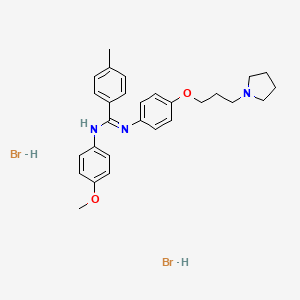
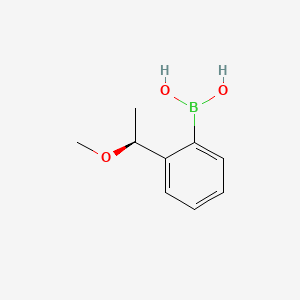
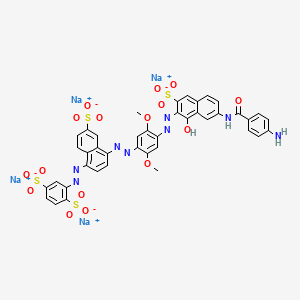


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

